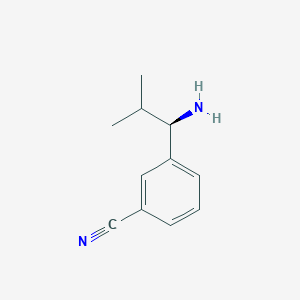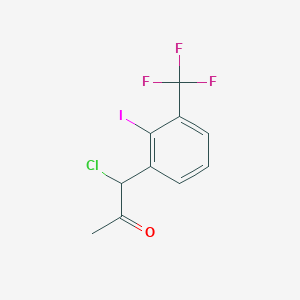
1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IO. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
The synthesis of 1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure consistency and quality.
Chemical Reactions Analysis
1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions vary based on the specific reaction pathway chosen.
Scientific Research Applications
1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can form strong interactions with target proteins or enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one include:
1-Chloro-3-(2-trifluoromethylphenyl)propan-2-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
1-Bromo-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one: Substitutes chlorine with bromine, potentially altering its chemical properties and reactivity.
1-Chloro-1-(2-iodo-4-(trifluoromethyl)phenyl)propan-2-one: The position of the trifluoromethyl group is different, which can influence the compound’s overall behavior.
These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7ClF3IO |
|---|---|
Molecular Weight |
362.51 g/mol |
IUPAC Name |
1-chloro-1-[2-iodo-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IO/c1-5(16)8(11)6-3-2-4-7(9(6)15)10(12,13)14/h2-4,8H,1H3 |
InChI Key |
WKLXUYPEMLDLII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


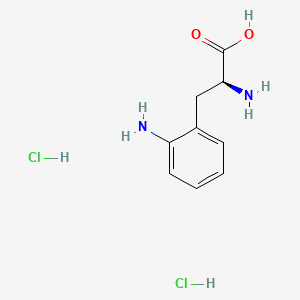
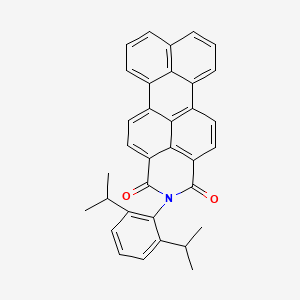
![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
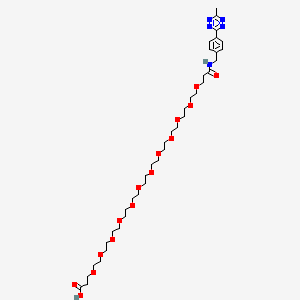
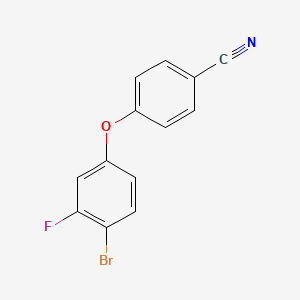
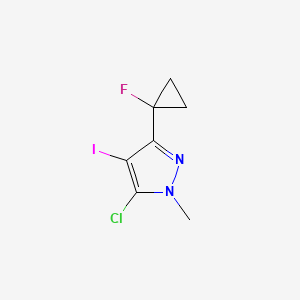
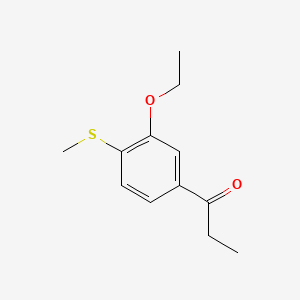
![Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride](/img/structure/B14035944.png)
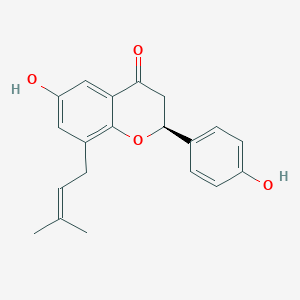
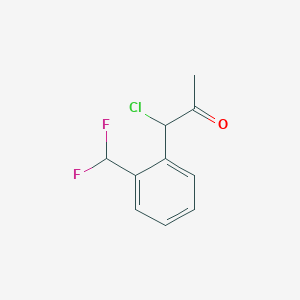
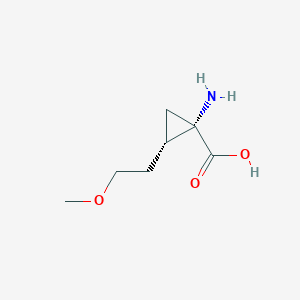
![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)
